molecular formula C22H21BrN2O B3504451 4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline

4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline

Cat. No. B3504451
M. Wt: 409.3 g/mol
InChI Key: URQACYGVJULTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets in cells. For example, the compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and inflammation. It has also been found to induce DNA damage and alter the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell growth. It has also been found to modulate the expression of certain genes that are involved in inflammation and apoptosis. In addition, the compound has been shown to affect the levels of specific cytokines and chemokines that are involved in immune responses.

Advantages and Limitations for Lab Experiments

4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. It has also been found to exhibit high potency and selectivity against specific targets, which makes it a promising candidate for drug development. However, the compound also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activities. In addition, the compound may exhibit toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline. One direction is to further investigate its mechanism of action and identify specific targets that are involved in its biological activities. This will help to optimize its potency and selectivity and facilitate drug development. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies for various diseases such as cancer, inflammation, and infectious diseases. This will help to determine its potential as a therapeutic agent. Finally, future research can explore the synthesis of analogs and derivatives of 4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline to improve its biological activities and reduce its limitations.

Scientific Research Applications

4-(1-azepanylcarbonyl)-6-bromo-2-phenylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising activities against various diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, the compound has been shown to possess antibacterial and antifungal activities.

properties

IUPAC Name

azepan-1-yl-(6-bromo-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O/c23-17-10-11-20-18(14-17)19(22(26)25-12-6-1-2-7-13-25)15-21(24-20)16-8-4-3-5-9-16/h3-5,8-11,14-15H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQACYGVJULTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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